molecular formula C8H4F3NO B075787 4-(Trifluoromethyl)phenyl isocyanate CAS No. 1548-13-6

4-(Trifluoromethyl)phenyl isocyanate

Cat. No. B075787
CAS RN: 1548-13-6
M. Wt: 187.12 g/mol
InChI Key: QZTWVDCKDWZCLV-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)phenyl isocyanate is a compound that combines a trifluoromethyl group with a phenyl isocyanate moiety. The presence of the trifluoromethyl group often enhances the bioactivity of organic molecules by altering their pharmacological profile, making it a significant moiety in medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)phenyl isocyanate and related compounds involves versatile methodologies that leverage the unique reactivity of trifluoromethylated intermediates. Trifluoromethyl-β-dicarbonyls have emerged as pivotal building blocks due to their stability and reactivity, offering multifunctional sites for reactions and serving as precursors for diverse heterocyclic scaffolds (Sumran et al., 2023).

Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)phenyl isocyanate features a phenyl ring substituted with a trifluoromethyl group at one end and an isocyanate group at the other, combining the characteristics of aromatic stability with the reactivity of isocyanate. This structural arrangement is crucial for its application in the synthesis of polymers and other organic compounds.

Chemical Reactions and Properties

4-(Trifluoromethyl)phenyl isocyanate participates in various chemical reactions typical of isocyanates, such as reactions with alcohols to form urethanes and with amines to form ureas. The trifluoromethyl group enhances the compound's chemical stability and alters its reactivity profile. Its use in the synthesis of non-isocyanate polyurethanes highlights its versatility and potential for developing environmentally friendly materials (Rokicki et al., 2015).

Scientific Research Applications

  • Synthesis of Benzoylureas : It's used in the synthesis of certain benzoylureas like triflumuro, a potential pesticide. Fengping Xiao (2013) synthesized 4-Trifluoromethoxy phenyl isocyanate and subsequently used it to synthesize triflumuro, a benzoylurea with high purity, indicating its role in creating novel compounds for agricultural applications (Fengping Xiao, 2013).

  • Electrolyte Additive for Li-ion Batteries : Shengbo Zhang (2006) explored the use of aromatic isocyanates, including 4-fluorophenyl isocyanate, as electrolyte additives in lithium-ion batteries. These additives helped in reducing initial irreversible capacities and improving battery cycleability, suggesting potential roles in enhancing battery performance (Shengbo Zhang, 2006).

  • Oligomerization Catalyst : A study by H. Peng et al. (2006) demonstrated the use of a polynuclear yttrium trifluoroethoxide for the oligomerization of phenyl isocyanate, hinting at its use in polymer chemistry and materials science (H. Peng et al., 2006).

  • Intermediate for Biologically Active Compounds : E. Kuehle and E. Klauke (1977) discussed the utility of fluorinated aromatic isocyanates in producing biologically active compounds, including herbicides, insecticides, and fungicides. They particularly noted the synthesis of 2-(trifluoromethyl)phenyl isocyanates and their applications (E. Kuehle & E. Klauke, 1977).

  • Latent Initiators in Polymerization : In the field of polymer chemistry, N. Makiuchi et al. (2015) synthesized N-aryl-N′-pyridyl ureas using 4-(trifluoromethyl)phenyl isocyanate, among others. These ureas were used as initiators in the polymerization of epoxides, indicating its role in developing new polymeric materials (N. Makiuchi et al., 2015).

  • Synthesis of Optically Active Poly(phenyl isocyanate)s : Katsuhiro Maeda and Y. Okamoto (1998) synthesized novel optically active aromatic isocyanates, including a derivative of phenyl isocyanate. These compounds were used to create polymers with specific optical properties, highlighting its significance in advanced material synthesis (Katsuhiro Maeda & Y. Okamoto, 1998).

Safety And Hazards

4-(Trifluoromethyl)phenyl isocyanate is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation . It is fatal if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful if swallowed or in contact with skin .

Future Directions

4-(Trifluoromethyl)phenyl isocyanate may be used in the synthesis of 6-[1-amino-3-(4-trifluoromethylphenyl)-thiourea]-2-ethylbenzo[de]isoquinoline-1,3-dione . It has also been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors . These applications suggest potential future directions in the development of sensors and other chemical compounds.

properties

IUPAC Name

1-isocyanato-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c9-8(10,11)6-1-3-7(4-2-6)12-5-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTWVDCKDWZCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20935067
Record name 1-Isocyanato-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20935067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)phenyl isocyanate

CAS RN

1548-13-6
Record name 4-(Trifluoromethyl)phenyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1548-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,alpha,alpha-Trifluoro-p-tolyl isocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001548136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Isocyanato-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20935067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,α-trifluoro-p-tolyl isocyanate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
A Laue, A Preuß, M Heck, M Martin, M Binner… - …, 2016 - thieme-connect.com
The reaction of isocyanates with substituted imidazolines and the thermally induced cleavage of the resulting adducts are presented. For this purpose, reactions of various isocyanates […
Number of citations: 4 www.thieme-connect.com
N Makiuchi, A Sudo, T Endo - Journal of Polymer Science Part …, 2015 - Wiley Online Library
A series of N‐aryl‐N′‐pyridyl ureas were synthesized by the reactions of 4‐aminopyridine (4AP) with the corresponding isocyanates such as phenyl isocyanate, 4‐methylphenyl …
Number of citations: 10 onlinelibrary.wiley.com
K Hayata, S Furumi - Polymers, 2019 - mdpi.com
Some cellulose derivatives are known to exhibit thermotropic and lyotropic cholesteric liquid crystal (CLC) phases with a visible reflection feature by changing the side chains and …
Number of citations: 12 www.mdpi.com
D Yan, N Gao, X Wu, H Zhang, H Ou - Journal of Water Process …, 2021 - Elsevier
Synthesis of aqueous steady metal-organic frameworks is a critical issue to expand their photocatalyst applications in water treatment. In the current study, MIL-101(Fe)-NH 2 was …
Number of citations: 1 www.sciencedirect.com
B Van Ijzendoorn, IJ Vitorica‐Yrezabal… - … A European Journal, 2022 - Wiley Online Library
Despite being known for decades the chemical reactivity of homoatomic seven‐atom phosphorus clusters towards small molecules remains largely unexplored. Here, we report that …
M Yang, N Pati, G Bélanger-Chabot, M Hirai… - Dalton …, 2018 - pubs.rsc.org
In the context of our work on electron deficient group 15 cations as Lewis acid catalysts, we have synthesized the triflate salts of a series of tetraarylstibonium cations of general formula […
Number of citations: 53 pubs.rsc.org
G Bertolini, M Aquino, M Biffi, G d'Atri… - Journal of medicinal …, 1997 - ACS Publications
Leflunomide is one of the most promising disease-modifying antirheumatic drug now in clinical trials for the treatment of rheumatoid arthritis. Metabolic studies have indicated that …
Number of citations: 100 pubs.acs.org
J Liu, M Wu, X Li, D Wu, H Wang… - Advanced Energy …, 2023 - Wiley Online Library
Enhancing the charge cut‐off voltage of LiCoO 2 at 4.6 V can improve the battery density, however, structural instability is a critical challenge (eg, electrolyte decomposition, Co …
Number of citations: 15 onlinelibrary.wiley.com
Z Zhang, Z Zhong, Z Zhao - International journal of biological …, 2021 - Elsevier
Six cyclic substituted chitosan derivatives were synthesized, and their structures were characterized by FTIR, 13 C NMR and elemental analyses. Additionally, their antimicrobial …
Number of citations: 6 www.sciencedirect.com
P Niedbała, J Jurczak - Tetrahedron, 2020 - Elsevier
We present the synthesis, using combinatorial chemistry methodology, of a series of 11 selective anion receptors with special affinity for carboxylates. These compounds contain a urea …
Number of citations: 3 www.sciencedirect.com

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